molecular formula C14H19FO B7940322 Cycloheptyl (2-fluorophenyl)methanol

Cycloheptyl (2-fluorophenyl)methanol

Cat. No.: B7940322
M. Wt: 222.30 g/mol
InChI Key: QHUNUCSVQJUKAE-UHFFFAOYSA-N
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Description

Cycloheptyl (2-fluorophenyl)methanol is an organic compound with the molecular formula C14H19FO It is characterized by a cycloheptyl group attached to a (2-fluorophenyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (2-fluorophenyl)methanol typically involves the reaction of cycloheptyl magnesium bromide with 2-fluorobenzaldehyde, followed by hydrolysis. The reaction conditions include:

    Reagents: Cycloheptyl magnesium bromide, 2-fluorobenzaldehyde

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Reaction Time: Several hours

    Hydrolysis: Using dilute acid to obtain the final product

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl (2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

    Oxidation: Cycloheptyl (2-fluorophenyl)ketone

    Reduction: this compound

    Substitution: Cycloheptyl (2-bromophenyl)methanol

Scientific Research Applications

Cycloheptyl (2-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl (2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Cycloheptyl (2-fluorophenyl)methanol can be compared with other similar compounds, such as:

  • Cycloheptyl (2-chlorophenyl)methanol
  • Cycloheptyl (2-bromophenyl)methanol
  • Cycloheptyl (2-iodophenyl)methanol

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

cycloheptyl-(2-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUNUCSVQJUKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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